molecular formula C14H18O3 B8373985 4-(1,4-Benzodioxan-6-yl)-4-hydroxycyclohexane

4-(1,4-Benzodioxan-6-yl)-4-hydroxycyclohexane

Cat. No. B8373985
M. Wt: 234.29 g/mol
InChI Key: ZGBGIYNAHDBAJZ-UHFFFAOYSA-N
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Patent
US05391570

Procedure details

A solution of 1,4-cyclohexanedione monoethylene ketal (7.8 g, 50 mmole) in 50 ml dry THF was added to a of the Grignard reagent prepared from magnesium metal (1.34 g, 55 mmole) and 6-bromo-1,4-benzodioxane (10.75 g, 50 mmole). The mixture was stirred for 16 hr, quenched with saturated NH4Cl and extracted with ether. The ether extracts were dried with Na2SO4 and the solvent removed in vacuo. Acetone (75 ml) and 1 N HCl (75 ml) were added and the solution was stirred 18 hr to give a tan precipitate which was filtered and air dried (6.38 g, 59.1%). This material was used without further purtification.
Quantity
7.8 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
10.75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:4]2([CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]2)[O:3][CH2:2]1.[Mg].Br[C:14]1[CH:23]=[CH:22][C:17]2[O:18]CCO[C:16]=2[CH:15]=1>C1COCC1>[O:11]1[C:4]2[CH:9]=[CH:8][C:7]([C:17]3([OH:18])[CH2:22][CH2:23][CH2:14][CH2:15][CH2:16]3)=[CH:6][C:5]=2[O:3][CH2:2][CH2:1]1

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
[Mg]
Name
Quantity
10.75 g
Type
reactant
Smiles
BrC1=CC2=C(OCCO2)C=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
ADDITION
Type
ADDITION
Details
Acetone (75 ml) and 1 N HCl (75 ml) were added
STIRRING
Type
STIRRING
Details
the solution was stirred 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
to give a tan precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
air dried (6.38 g, 59.1%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
O1CCOC2=C1C=CC(=C2)C2(CCCCC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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